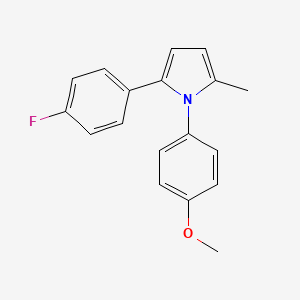

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole

Description

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole is a trisubstituted pyrrole derivative featuring:

- Position 1: A 4-methoxyphenyl group (electron-donating methoxy substituent).

- Position 2: A 4-fluorophenyl group (electron-withdrawing fluorine substituent).

- Position 5: A methyl group.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c1-13-3-12-18(14-4-6-15(19)7-5-14)20(13)16-8-10-17(21-2)11-9-16/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAMWGXHALXYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the fluorophenyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong acids or bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Reduced fluorophenyl derivatives.

Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in Neuroprotective Studies

and highlight three pyrrole derivatives (A, B, C) evaluated for neuroprotective effects against 6-OHDA-induced neurotoxicity in PC12 cells:

- Compound A : 2-(4-Chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole.

- Compound B : 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole.

- Compound C : 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole.

Key Comparisons with the Target Compound :

- Substituent Effects: Fluoro vs. Chloro: The target compound’s 4-fluorophenyl group (vs. Methoxy Group: Both the target compound and Compound B retain the 4-methoxyphenyl group at position 1, which enhances solubility and modulates electron density on the pyrrole ring .

- Biological Activity :

Substituent-Driven Physicochemical Properties

and provide insights into how substituents impact physical properties in related heterocycles:

- Fluorine Impact : Fluorinated analogs (e.g., 4h in ) often exhibit higher melting points due to enhanced dipole interactions, suggesting the target compound may have superior crystallinity compared to chloro analogs .

Functional Group Variations in Pyrroles

- Isopropylphenyl () : The compound 1-(4-fluorophenyl)-2-(4-isopropylphenyl)-5-methyl-1H-pyrrole (precursor to GSK074A) highlights how bulky substituents (e.g., isopropyl) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Biological Activity

The compound 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its anticancer properties, mechanism of action, and other relevant therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following empirical formula:

- Molecular Formula : C17H16FN

- Molecular Weight : 283.30 g/mol

Anticancer Activity

Recent studies have indicated that pyrrole derivatives, including the compound , exhibit significant anticancer properties. The following data summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bouabdallah et al. (2022) | MCF7 | 3.79 | Induction of apoptosis |

| Wei et al. (2022) | A549 | 26 | Inhibition of cell proliferation |

| Xia et al. (2023) | NCI-H460 | 0.39 | Autophagy induction |

These studies suggest that the compound may inhibit tumor growth by inducing apoptosis and autophagy in various cancer cell lines.

The biological activity of this compound appears to be mediated through multiple pathways:

- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells, which is a critical mechanism for anticancer agents.

- Cell Cycle Arrest : Some studies suggest that it may interfere with the cell cycle, preventing cancer cells from proliferating.

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these pathways fully.

Case Study 1: Anticancer Efficacy

In a study conducted by Li et al. (2023), the compound was evaluated for its efficacy against various cancer cell lines, revealing potent activity against MCF7 and A549 cells with IC50 values significantly lower than standard chemotherapeutic agents.

Case Study 2: In Vivo Studies

In vivo studies demonstrated that administration of the compound resulted in reduced tumor size in mouse models compared to control groups. These findings support its potential as a therapeutic agent in oncology.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole?

The compound can be synthesized via condensation reactions involving diketones and substituted hydrazines. For example:

- Step 1 : Prepare 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione via a Baker-Venkataram rearrangement .

- Step 2 : Reflux the dione with phenylhydrazine in ethanol and glacial acetic acid (7 hours, 45% yield) to form the pyrrole core .

- Optimization : Adjust reaction time, solvent polarity (e.g., ethanol vs. acetic acid), and stoichiometry to improve yield.

Q. How can the molecular structure of this compound be validated using crystallography?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Dihedral angles : Measure angles between the pyrrole ring and substituent aryl groups (e.g., 16.83° for methoxyphenyl in analogous pyrazoles) .

- Hydrogen bonding : Identify stabilizing interactions (e.g., O–H⋯N bonds with distances ~2.0 Å) .

- Refinement : Use software like SHELXL for H-atom placement and displacement parameter optimization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 6.8–7.5 ppm for aryl protons; ¹⁹F NMR for fluorophenyl groups) .

- HPLC : Assess purity (>99% using C18 columns, methanol/water mobile phase) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ if intermediates are present) .

Advanced Research Questions

Q. How do substituent electronic effects influence the biological activity of this pyrrole derivative?

- Methoxy group : Enhances electron density, potentially improving binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .

- Fluorophenyl group : Introduces electronegativity, altering pharmacokinetics (e.g., metabolic stability) .

- Methodology : Synthesize analogs with varying substituents (e.g., Cl, CF₃) and compare IC₅₀ values in bioassays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How can regioselectivity challenges in pyrrole synthesis be addressed?

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to control substitution sites .

- Catalysis : Use Pd(OAc)₂ or CuI to favor C–H functionalization at the 5-methyl position .

- Microwave-assisted synthesis : Reduce side reactions via rapid, controlled heating .

Q. What analytical methods detect degradation products under varying storage conditions?

Q. How does crystal packing affect the compound’s physicochemical properties?

Q. What in vitro models are suitable for assessing metabolic stability?

- Hepatocyte assays : Incubate with primary human hepatocytes and monitor depletion via LC-MS .

- CYP450 inhibition : Measure IC₅₀ against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Microsomal stability : Calculate half-life (t₁/₂) in liver microsomes with NADPH cofactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.